![molecular formula C13H16ClN3O B1353350 1-((4-Chloro-3-methylphenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine CAS No. 956394-35-7](/img/structure/B1353350.png)
1-((4-Chloro-3-methylphenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
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Description
1-((4-Chloro-3-methylphenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine (hereafter referred to as 4-Chloro-3-methylphenoxy) is an organic compound with a variety of applications in scientific research. It is a member of the pyrazolamine family and is used in a variety of laboratory experiments.
Scientific Research Applications
Pyrazole Derivatives as Building Blocks in Heterocyclic Compound Synthesis
Pyrazole derivatives, including compounds similar to "1-((4-Chloro-3-methylphenoxy)methyl)-3,5-dimethyl-1h-pyrazol-4-amine," serve as vital intermediates in the synthesis of various heterocyclic compounds. The unique reactivity of such derivatives under mild reaction conditions facilitates the generation of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This chemical versatility underscores their importance in developing novel compounds with potential applications ranging from materials science to pharmaceuticals (Gomaa & Ali, 2020).
Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole cores are recognized as pharmacophores in medicinal chemistry, indicating their role as active frameworks within biologically active compounds. Their extensive use as synthons in organic synthesis and presence in compounds exhibiting a wide range of biological activities (e.g., anticancer, analgesic, anti-inflammatory) highlight their significance. The adaptability of pyrazole derivatives in synthesizing bioactive molecules positions them as crucial components in drug discovery and development processes (Dar & Shamsuzzaman, 2015).
Sorption Behavior of Phenoxy Herbicides
Research on the sorption behavior of phenoxy herbicides to various substrates provides insight into environmental fate and transport mechanisms of related compounds. Understanding the interactions between such compounds and environmental matrices is essential for assessing their persistence and mobility in the environment, thereby informing remediation strategies and risk assessments (Werner, Garratt, & Pigott, 2012).
properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-8-6-11(4-5-12(8)14)18-7-17-10(3)13(15)9(2)16-17/h4-6H,7,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNRBAPYAGRIGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCN2C(=C(C(=N2)C)N)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159438 |
Source
|
Record name | 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
956394-35-7 |
Source
|
Record name | 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956394-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801159438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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